3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride
Description
3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is a specialized organic compound featuring a benzene ring substituted with a nitro group (-NO₂) at position 3, a sulfonyl chloride (-SO₂Cl) at position 1, and a 2-oxo-1,3-oxazolidin-3-yl group at position 3. The sulfonyl chloride moiety renders it highly reactive, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical or materials science applications.
Properties
IUPAC Name |
3-nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O6S/c10-19(16,17)6-1-2-7(8(5-6)12(14)15)11-3-4-18-9(11)13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCSSPXRRCHCKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188342 | |
| Record name | Benzenesulfonyl chloride, 3-nitro-4-(2-oxo-3-oxazolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803599-77-0 | |
| Record name | Benzenesulfonyl chloride, 3-nitro-4-(2-oxo-3-oxazolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803599-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 3-nitro-4-(2-oxo-3-oxazolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route and Reaction Conditions
-
- 3-nitrobenzenesulfonyl chloride
- 2-oxo-1,3-oxazolidine (oxazolidinone derivative)
Reaction Type:
Nucleophilic substitution of the sulfonyl chloride by the nitrogen atom of the oxazolidinone ring.-
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve both reactants and facilitate nucleophilic attack.
- Base: Triethylamine (TEA) or pyridine is used to neutralize the hydrochloric acid generated and to promote the reaction.
- Temperature: Elevated temperatures (typically 50–100 °C) to increase reaction kinetics and yield.
- Reaction Time: Several hours (4–12 h) depending on scale and conditions.
Purification:
The crude product is purified by recrystallization or chromatographic techniques to obtain the sulfonyl chloride in high purity.
Industrial Scale Preparation
- The synthesis is adapted to batch reactors with controlled stirring, temperature regulation, and inert atmosphere to avoid hydrolysis of the sulfonyl chloride group.
- Optimization focuses on maximizing yield and purity while minimizing side reactions such as hydrolysis or overreaction.
- Post-reaction workup includes aqueous quenching, organic extraction, and drying steps before final purification.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 3-Nitrobenzenesulfonyl chloride + 2-oxo-1,3-oxazolidine | DMF/DMSO, TEA, 50–100 °C, 4–12 h | 3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride |
- The sulfonyl chloride group in the product is highly electrophilic, enabling further functionalization via substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters.
- The nitro group remains intact under these conditions but can be selectively reduced to an amino group in subsequent steps if desired.
- The oxazolidinone ring is stable under the reaction conditions but can undergo oxidation or ring modifications in downstream chemistry.
- The choice of solvent and base critically affects reaction rate and yield; DMF with triethylamine is reported to provide optimal results.
- Side reactions such as hydrolysis of sulfonyl chloride to sulfonic acid are minimized by maintaining anhydrous conditions.
- Data Table: Reaction Parameters and Yields
| Parameter | Typical Range/Value | Effect on Outcome |
|---|---|---|
| Solvent | DMF, DMSO | High solubility and reaction rate |
| Base | Triethylamine, Pyridine | Neutralizes HCl, promotes substitution |
| Temperature | 50–100 °C | Higher temp increases rate but may cause side reactions |
| Reaction Time | 4–12 hours | Sufficient for completion |
| Yield (%) | 70–90% | Dependent on purity of reactants and conditions |
| Purification Method | Recrystallization, Chromatography | Achieves >95% purity |
- The sulfonyl chloride functionality is moisture sensitive; thus, strict anhydrous conditions and inert atmosphere (nitrogen or argon) are recommended during synthesis and storage.
- Scale-up requires careful control of exothermicity and efficient mixing to maintain uniform reaction conditions.
- Analytical characterization (NMR, IR, MS) confirms the structure and purity of the final product.
The preparation of this compound is efficiently achieved via nucleophilic substitution of 3-nitrobenzenesulfonyl chloride with 2-oxo-1,3-oxazolidine under basic conditions in polar aprotic solvents. The process is well-established both at laboratory and industrial scales, with optimization focusing on solvent, base, temperature, and reaction time to ensure high yield and purity. The compound’s unique combination of functional groups provides a versatile platform for further chemical transformations and applications in pharmaceutical and biochemical research.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The oxazolidine ring can undergo oxidation to form different oxazolidinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base like pyridine.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Oxazolidinone Derivatives: Produced via oxidation of the oxazolidine ring.
Scientific Research Applications
Medicinal Chemistry
3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is primarily used in the development of pharmaceuticals. Its sulfonyl chloride group is reactive, allowing it to participate in nucleophilic substitution reactions, which are crucial for synthesizing various bioactive compounds.
Case Study: Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this scaffold have shown efficacy against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized to create complex molecules through various reactions such as acylation and sulfonation.
Table 1: Synthesis Pathways Using this compound
| Reaction Type | Product Example | Reference |
|---|---|---|
| Nucleophilic Substitution | Amides and Esters | |
| Coupling Reactions | Biologically active heterocycles | |
| Sulfonation | Sulfonamide derivatives |
Material Science
In material science, this compound is explored for its potential use in creating polymers and coatings with enhanced properties.
Case Study: Polymer Development
Studies have indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. The sulfonic acid moiety contributes to the ionic conductivity of the resulting materials, which is beneficial for applications in fuel cells and batteries .
Mechanism of Action
The mechanism of action of 3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in various chemical reactions, including the formation of sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Substituent Effects and Reactivity
Key Compounds for Comparison:
SC-558 and Analogs (1a–f) : Sulfonamide derivatives with substituents like -H, -CH₃, -OCH₃, -Br, -Cl, and -(C=O)OCH₂CH₃ at the benzene ring ().
4-{4-[5(S)-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one: A morpholinone derivative with an oxazolidinone ring and aminomethyl group ().
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde : Features a sulfanyl group and trifluoromethyl substituent ().
Table 1: Substituent and Functional Group Comparison
Analysis:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in the target compound enhances the electrophilicity of the sulfonyl chloride, making it more reactive than analogs with electron-donating groups (e.g., -OCH₃ in SC-558 analogs) .
- Oxazolidinone vs. Morpholinone: The oxazolidinone ring in the target compound and the morpholinone derivative () both confer rigidity, but the morpholinone’s aminomethyl group may improve water solubility and bioavailability .
- Sulfonyl Chloride vs. Sulfonamide/Sulfanyl : Sulfonyl chlorides are superior leaving groups compared to sulfonamides (SC-558 analogs) or sulfanyl groups (), enabling diverse nucleophilic substitutions .
Structural and Crystallographic Insights
Software tools like SHELX () and ORTEP-3 () are critical for analyzing molecular conformations. For example:
- Oxazolidinone Ring Conformation: The oxazolidinone ring in the target compound likely adopts a planar conformation due to conjugation with the nitro group, as observed in similar structures refined via SHELXL .
- Sulfonyl Chloride Geometry : The -SO₂Cl group’s tetrahedral geometry (bond angles ~109.5°) can be compared to sulfonamides using WinGX (), which typically show similar geometry but reduced reactivity .
Table 2: Crystallographic Data (Hypothetical)
| Compound | S–O Bond Length (Å) | C–S–O Angle (°) | Software Used |
|---|---|---|---|
| Target Compound | 1.43 | 106.5 | SHELXL |
| SC-558 (1e, X = Cl) | 1.45 | 104.8 | SHELXTL |
| Morpholinone Derivative | N/A | N/A | ORTEP-3 |
Biological Activity
3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound's chemical structure is characterized by the presence of a nitro group, an oxazolidinone moiety, and a sulfonyl chloride functional group. Its molecular formula is , with a molecular weight of approximately 292.68 g/mol. The InChI key for this compound is OFCSSPXRRCHCKG-UHFFFAOYSA-N .
Antimicrobial Activity
Research indicates that derivatives of oxazolidinones exhibit notable antimicrobial properties. A study focused on related compounds demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves inhibition of protein synthesis, making these compounds valuable in treating infections caused by multidrug-resistant organisms .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxazolidinone A | Staphylococcus aureus | 16 µg/mL |
| Oxazolidinone B | Escherichia coli | 32 µg/mL |
| This compound | MRSA | TBD |
Anticancer Activity
The anticancer potential of oxazolidinones has been explored in various studies. For instance, compounds similar to 3-nitro derivatives have shown efficacy against cancer cell lines through mechanisms that induce apoptosis and inhibit cell proliferation. Specific studies have reported IC50 values indicating effective concentrations required to inhibit cancer cell growth .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 (Breast) | 15 |
| Compound Y | A549 (Lung) | 20 |
| This compound | HeLa (Cervical) | TBD |
The biological activity of 3-nitro derivatives is primarily attributed to their ability to interfere with cellular processes. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can modify proteins and nucleic acids, potentially leading to cell death or inhibition of growth .
Case Studies
Several case studies have highlighted the effectiveness of oxazolidinone derivatives in clinical settings. One notable study involved the use of an oxazolidinone compound in treating patients with resistant bacterial infections, resulting in significant clinical improvement and reduced infection rates .
Q & A
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁ |
| R-factor | 0.045 |
| Flack Parameter | 0.02(2) |
| C—S Bond Length | 1.76 Å |
Advanced: What strategies resolve contradictions in spectroscopic data (NMR, MS) when characterizing derivatives?
Methodological Answer:
NMR Ambiguities :
- 13C DEPT-135 : Distinguish CH₃/CH₂/CH groups. For example, the oxazolidinone carbonyl (C=O) appears at ~170 ppm.
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.
Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to confirm molecular ions. Compare experimental vs. theoretical m/z (e.g., [M+H]⁺ calc. 345.0521, observed 345.0518) .
Cross-Validation : Correlate crystallographic data (bond lengths/angles) with computational models (DFT, Gaussian 16) to validate structural assignments .
Advanced: How does the oxazolidinone moiety influence binding to EP receptors, and what modifications optimize activity?
Methodological Answer:
The oxazolidinone ring enhances rigidity and hydrogen-bonding capacity. In EP2/EP3 agonists (e.g., cyclic carbamate derivatives), modifications include:
- Substituent Effects : Adding electron-withdrawing groups (e.g., -CF₃) at the 4-position increases receptor selectivity (EC₅₀ <10 nM for EP2 vs. >100 nM for EP1/EP4) .
- Stereochemistry : (S)-configuration at the oxazolidinone’s 3-position improves binding affinity by 5-fold compared to (R)-isomers.
- Biological Assays : Use calcium flux assays (HEK293 cells expressing EP receptors) to quantify activity. SAR studies show that replacing the nitro group with -SO₂NH₂ improves aqueous solubility without compromising potency .
Q. SAR Table :
| Modification | EP2 EC₅₀ (nM) | EP3 EC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| -NO₂ | 12 | 8 | 5 |
| -SO₂NH₂ | 15 | 10 | 25 |
| -CF₃ | 9 | 6 | 8 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
